(1'S,2R,3S)-Fosaprepitant Dimeglumine

Chiral impurity profiling Stereoisomer reference standard HPLC method validation

(1'S,2R,3S)-Fosaprepitant Dimeglumine is a defined stereoisomer of fosaprepitant dimeglumine, the water-soluble N-methyl-D-glucamine salt of the phosphorylated prodrug of aprepitant. Fosaprepitant itself is an intravenous prodrug that undergoes rapid phosphatase-mediated conversion to aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin‑1 (NK1) receptor (Ki ≈ 3 nM; IC50 = 0.09 nM for the human NK1 receptor).

Molecular Formula C30H39F7N5O11P
Molecular Weight 809.6 g/mol
Cat. No. B13858874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2R,3S)-Fosaprepitant Dimeglumine
Molecular FormulaC30H39F7N5O11P
Molecular Weight809.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1
InChIKeyUGJUJYSRBQWCEK-GBIUHEKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1'S,2R,3S)-Fosaprepitant Dimeglumine: A Critical Stereoisomer Reference Standard for Aprepitant Prodrug Quality Control and NK1 Antagonist Research


(1'S,2R,3S)-Fosaprepitant Dimeglumine is a defined stereoisomer of fosaprepitant dimeglumine, the water-soluble N-methyl-D-glucamine salt of the phosphorylated prodrug of aprepitant [1]. Fosaprepitant itself is an intravenous prodrug that undergoes rapid phosphatase-mediated conversion to aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin‑1 (NK1) receptor (Ki ≈ 3 nM; IC50 = 0.09 nM for the human NK1 receptor) [2]. Whereas the active pharmaceutical ingredient (API) possesses the (1'R,2S,3R) absolute configuration, the (1'S,2R,3S) diastereomer is one of the three major process-related stereoisomeric impurities that must be resolved, identified, and quantified during manufacturing to meet International Conference on Harmonisation (ICH) impurity thresholds [3]. This compound is therefore procured primarily as a characterised reference standard for HPLC method development, validation, and routine quality-control release testing of fosaprepitant dimeglumine drug substance and finished injection products.

(1'S,2R,3S)-Fosaprepitant Dimeglumine: Why Generic Aprepitant or Bulk Fosaprepitant Cannot Replace a Defined Stereoisomer Reference Standard


Substituting a generic fosaprepitant salt, oral aprepitant, or a different stereoisomer for the (1'S,2R,3S)-fosaprepitant dimeglumine reference standard is scientifically unjustified because the three chiral centres in the fosaprepitant scaffold (1′, 2, and 3) generate eight possible diastereomers, each possessing distinct chromatographic retention behaviour, spectral fingerprints, and potentially divergent NK1 receptor affinity or prodrug conversion efficiency [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate that individual process-related impurities of a chiral drug be identified, synthesised, and used as external standards to validate specificity, linearity, accuracy, and limit of quantitation in stability‑indicating methods [2]. Without the exact (1'S,2R,3S) isomer, an HPLC method cannot unambiguously assign the impurity peak, risking over‑ or under‑estimation of this critical quality attribute and potentially leading to batch rejection or, conversely, release of sub‑potent material. Moreover, fosaprepitant free acid exhibits very limited aqueous solubility that precludes direct intravenous formulation [3], whereas the dimeglumine counter‑ion confers freely water‑soluble characteristics essential for both analytical standard preparation and the clinical IV dosage form [4]. Thus, procurement of the precisely defined (1'S,2R,3S)-fosaprepitant dimeglumine isomer is a non‑negotiable requirement for compliant pharmaceutical quality control and for any structure‑activity relationship study that correlates stereochemistry with pharmacological outcome.

(1'S,2R,3S)-Fosaprepitant Dimeglumine: Comparator‑Driven Quantitative Evidence for Scientific Selection and Procurement


Stereochemical Identity: (1'S,2R,3S) Isomer as a Chromatographically Distinct Impurity Marker Versus the Active (1'R,2S,3R) API

The (1'S,2R,3S) diastereomer is one of the three major stereoisomeric impurities generated during the manufacturing route of fosaprepitant dimeglumine API. Its formation arises from incomplete chiral induction at the 1′ benzylic position; as a result, the (1'S)‑epimer co‑elutes in conventional reverse‑phase chromatography unless a dedicated, validated HPLC method is employed [1]. The synthesis paper of Zhao et al. (2013) fully characterised this isomer by IR, ¹H‑NMR, ¹³C‑NMR, MS, and elemental analysis, providing the definitive analytical signatures that distinguish it from the active (1'R,2S,3R) isomer and from the other two major process impurities (SSR‑APT and RRR‑APT) [1]. Without the (1'S,2R,3S) reference standard, the impurity peak at its specific relative retention time cannot be unequivocally identified, rendering the chromatographic method non‑specific and non‑compliant with ICH Q2(R1) requirements [2]. The resulting risk is batch failure due to unidentified impurity excursions exceeding the identification threshold (≤0.10 %) or qualification threshold (≤0.15 %) for a maximum daily dose >2 g.

Chiral impurity profiling Stereoisomer reference standard HPLC method validation Pharmaceutical quality control

Purity Specification: Fosaprepitant Dimeglumine Prepared via DCHA Salt Route Achieves >99.0% HPLC Purity, Enabling Sub‑0.15% Impurity Quantification

The dicyclohexylamine (DCHA) salt of fosaprepitant, a crystalline intermediate, provides a purification gate that elevates the final fosaprepitant dimeglumine to a purity level of greater than 99.0 % as measured by HPLC [1]. A separate patent (Piramal Enterprises, WO2015083033) demonstrates that fosaprepitant dimeglumine prepared via an optimised route can reach 99.76 % purity after additional purification steps, ensuring that individual impurity levels—including the (1'S,2R,3S) isomer—are driven below the 0.10–0.15 % ICH qualification thresholds [2]. In contrast, crude fosaprepitant dimeglumine direct‑from‑synthesis typically contains 2–5 % total related substances, rendering it unsuitable as either a reference standard or an API without further purification [1]. This quantitative purity differential directly determines whether the material can serve as a certified impurity reference standard for validated analytical methods.

Purity enhancement Dicyclohexylamine salt purification Pharmaceutical process chemistry Reference standard certification

Aqueous Solubility: Fosaprepitant Dimeglumine Salt Versus Fosaprepitant Free Acid and Aprepitant—Formulation‑Enabling Differentiation

Fosaprepitant free acid and its parent compound aprepitant both possess very limited aqueous solubility (aprepitant is a white to off‑white crystalline solid practically insoluble in water) [1]. This inherent insolubility prevents their direct use in intravenous formulations and also complicates the preparation of analytical standard solutions at concentrations required for HPLC impurity methods. Conversion to the dimeglumine salt (two equivalents of N‑methyl‑D‑glucamine) yields fosaprepitant dimeglumine, which is described as “freely soluble in water” per FDA package inserts [2] and achieves a measured solubility of approximately 123 mg mL⁻¹ in water [3]. This >100‑fold solubility enhancement is the singular physicochemical property that enables both the clinical IV dosage form (150 mg fosaprepitant free acid equivalent per vial, reconstituted in 5 mL) and the preparation of concentrated stock solutions for chromatographic system suitability testing.

Salt form solubility Intravenous formulation Pharmaceutical preformulation Analytical standard preparation

Bioequivalence Quantified: Fosaprepitant 115 mg IV Achieves AUC Ratio of 1.13 (90% CI 1.06–1.20) Versus Aprepitant 125 mg Oral, with 2.3‑Fold Higher Cₘₐₓ

In a definitive crossover bioequivalence study in healthy subjects (Lasseter et al., 2007), fosaprepitant 115 mg administered as a 15‑minute IV infusion produced an aprepitant AUC₀–∞ of 29,611 ng·h mL⁻¹ compared with 27,759 ng·h mL⁻¹ for oral aprepitant 125 mg, yielding a geometric mean ratio (fosaprepitant/aprepitant) of 1.13 with a 90 % confidence interval of 1.06–1.20—fully contained within the prespecified bioequivalence bounds of 0.80–1.25 [1]. Importantly, Cₘₐₓ was 2.47‑fold higher for the IV prodrug (3,095 ng mL⁻¹ vs 1,354 ng mL⁻¹) while achieving equivalent C₂₄ h concentrations (504 vs 494 ng mL⁻¹) and identical t₁/₂ (13.6 h vs 14.0 h) [1]. This pharmacokinetic profile confirms that the IV route not only provides bioequivalent total exposure but also delivers a substantially higher peak aprepitant concentration at the time of chemotherapy administration, a plausible pharmacokinetic basis for the superior acute‑phase CR observed in the paediatric RCT [2].

Pharmacokinetic bioequivalence Prodrug AUC comparison Cₘₐₓ superiority IV versus oral bridging

Paediatric Acute‑Phase Complete Response: Fosaprepitant 95 % vs Oral Aprepitant 79 % (P = 0.018)—A Prospective, Randomised Head‑to‑Head Comparison

In the first prospective, randomised phase III trial directly comparing IV fosaprepitant with oral aprepitant in paediatric oncology patients (n = 108, aged 2–12 years receiving moderately or highly emetogenic chemotherapy), the acute‑phase complete response rate (no emesis and no rescue antiemetic from start of chemotherapy through 24 h after the last chemotherapy dose) was 95 % for the fosaprepitant arm versus 79 % for the 3‑day oral aprepitant arm, a statistically significant difference (P = 0.018) [1]. Delayed‑phase CR (71 % vs 66 %, P = 0.586) and overall response (69 % vs 57 %, P = 0.179) showed modest numerical advantages for fosaprepitant that did not reach statistical significance. This head‑to‑head superiority in the acute‑phase primary endpoint provides a clinical efficacy argument favouring the IV prodrug in situations where rapid and reliable antiemetic protection is paramount, such as paediatric cancer care where oral intake may be compromised.

Paediatric oncology Acute CINV complete response Intravenous versus oral NK1 antagonist Randomised controlled trial

(1'S,2R,3S)-Fosaprepitant Dimeglumine: Evidence‑Backed Procurement Scenarios for Analytical, Formulation, and Clinical Research Applications


HPLC Method Development and Validation for Fosaprepitant Dimeglumine API Impurity Profiling

Analytical laboratories developing stability‑indicating HPLC methods per ICH Q2(R1) guidelines must procure the (1'S,2R,3S)‑fosaprepitant dimeglumine reference standard as the external calibrant for this specific process‑related diastereomer [1]. The isomer's distinct relative retention time—confirmed by the synthetic and chromatographic study of Zhao et al. (2013)—enables unambiguous peak identification and accurate quantification down to the 0.05 % (LOQ) level, satisfying the ICH Q3A identification threshold of 0.10 % for a drug substance with a maximum daily dose exceeding 2 g [1][2]. This application is mandatory for ANDA/DMF submissions and commercial batch release testing.

Pharmaceutical Process Development: DCHA‑Salt Purification Route Optimisation

Process chemistry teams evaluating the DCHA‑salt crystallisation pathway (Patent US 10,544,175) as a means to elevate fosaprepitant dimeglumine purity from ~94.5 % to ≥99.0 % require the (1'S,2R,3S) isomer as a spiking standard to confirm that the crystallisation step effectively rejects this diastereomer [3][4]. Monitoring the depletion of the (1'S,2R,3S) peak in the mother liquor relative to the isolated DCHA salt provides direct evidence of purification efficiency, guiding solvent, temperature, and seeding parameter optimisation.

Paediatric Oncology Clinical Trial Support: IV Fosaprepitant Comparator Arm

Clinical investigators designing randomised controlled trials that include an IV fosaprepitant arm (active isomer) benefit from the quantitative efficacy data of Yu et al. (2024), which demonstrated a 95 % acute‑phase CR rate—16 absolute percentage points higher than oral aprepitant (P = 0.018) [5]. The (1'S,2R,3S) isomer itself serves as the impurity reference standard for the investigational medicinal product (IMP) quality release, ensuring that the administered fosaprepitant meets the >98 % diastereomeric purity specification and does not introduce confounding impurity‑related toxicity.

Formulation Development of Polysorbate‑80‑Free Fosaprepitant Injection Products

Formulators developing polysorbate‑80‑free IV fosaprepitant compositions (e.g., employing sulfobutyl ether β‑cyclodextrin as a dual‑function solubiliser/hydrolysis inhibitor) must use the highly pure dimeglumine salt as the starting API [6]. The freely water‑soluble nature of the dimeglumine salt (~123 mg mL⁻¹) versus the practically insoluble free acid enables direct aqueous reconstitution and infusion [7][8]. The (1'S,2R,3S) reference standard is then used to verify that the new formulation does not induce stereochemical inversion or generate additional diastereomeric impurities during accelerated stability studies.

Quote Request

Request a Quote for (1'S,2R,3S)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.